molecular formula C25H26Cl2FN3O2 B12700283 Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride CAS No. 83736-23-6

Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride

Cat. No.: B12700283
CAS No.: 83736-23-6
M. Wt: 490.4 g/mol
InChI Key: NEPJGWKSJSAQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodiazepine ring, which is known for its significant pharmacological properties. The inclusion of a fluorophenyl group and a methoxy group further enhances its chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride typically involves multiple steps, including the formation of the benzodiazepine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and reduce reaction time . These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as GABA (gamma-aminobutyric acid). This interaction leads to its anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzamide, N-((5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, dihydrochloride lies in its complex structure, which combines the pharmacologically active benzodiazepine ring with the fluorophenyl and methoxy groups. This combination enhances its chemical stability and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

83736-23-6

Molecular Formula

C25H26Cl2FN3O2

Molecular Weight

490.4 g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)-8-methoxy-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;dihydrochloride

InChI

InChI=1S/C25H24FN3O2.2ClH/c1-29-20(16-28-25(30)18-6-4-3-5-7-18)15-27-24(17-8-10-19(26)11-9-17)22-13-12-21(31-2)14-23(22)29;;/h3-14,20H,15-16H2,1-2H3,(H,28,30);2*1H

InChI Key

NEPJGWKSJSAQIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.